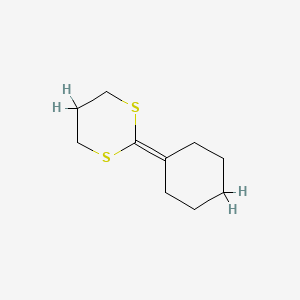
4,6-Dimethyl-2-phenyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-2-phenyl-1H-indole is a heterocyclic aromatic organic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and their biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-phenyl-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For instance, the reaction of 4,6-dimethyl-2-phenylhydrazine with an appropriate ketone in the presence of an acid catalyst can yield the desired indole derivative .
Industrial Production Methods: Industrial production of indole derivatives often involves optimizing reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Dimethyl-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the indole to its corresponding dihydroindole.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Dihydroindoles.
Substitution: Nitro or halogenated indoles.
Applications De Recherche Scientifique
4,6-Dimethyl-2-phenyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Mécanisme D'action
The biological activity of 4,6-Dimethyl-2-phenyl-1H-indole is attributed to its ability to interact with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or bind to viral proteins, preventing their replication. The indole core allows for π-π stacking interactions and hydrogen bonding, facilitating its binding to target molecules .
Comparaison Avec Des Composés Similaires
2-Phenylindole: Lacks the methyl groups at the 4 and 6 positions, resulting in different chemical reactivity and biological activity.
4,6-Dimethylindole:
1-Methyl-2-phenylindole: Substitution at the nitrogen atom alters its chemical behavior and biological interactions.
Uniqueness: 4,6-Dimethyl-2-phenyl-1H-indole is unique due to the specific substitution pattern on the indole ring, which influences its electronic properties and reactivity. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties .
Propriétés
Numéro CAS |
33555-22-5 |
|---|---|
Formule moléculaire |
C16H15N |
Poids moléculaire |
221.30 g/mol |
Nom IUPAC |
4,6-dimethyl-2-phenyl-1H-indole |
InChI |
InChI=1S/C16H15N/c1-11-8-12(2)14-10-15(17-16(14)9-11)13-6-4-3-5-7-13/h3-10,17H,1-2H3 |
Clé InChI |
KBHRIZWFEFVXIB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=C(NC2=C1)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


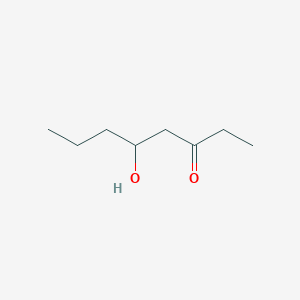
![2,2'-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one]](/img/structure/B14678057.png)
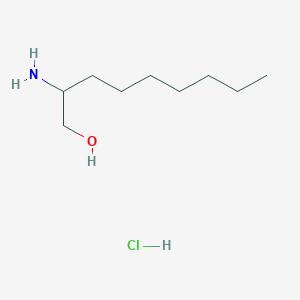
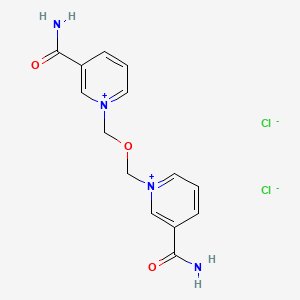
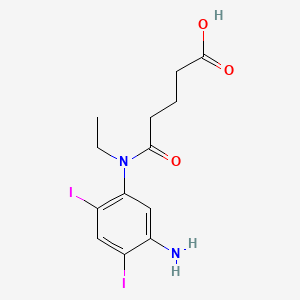
![4-Methyl-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14678091.png)

![[(1R,2R)-2-Phenylcyclohexyl]methanol](/img/structure/B14678093.png)
![S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate](/img/structure/B14678106.png)
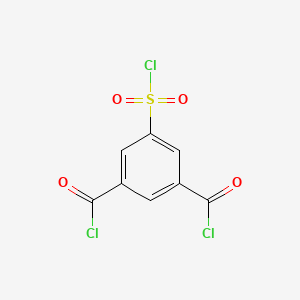
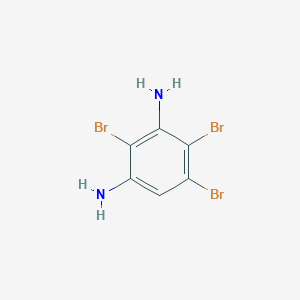
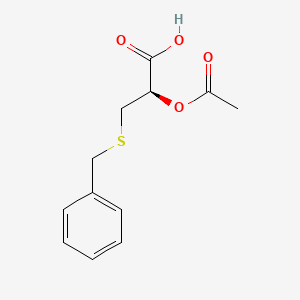
![4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678133.png)
